GCN2iB acetate is a selective inhibitor of the GCN2 eIF2α kinase, which plays a critical role in the integrated stress response, particularly under conditions of amino acid deprivation. The compound has garnered attention for its potential therapeutic applications in cancer treatment by modulating cellular stress responses and metabolic pathways.
GCN2iB acetate was developed as part of ongoing research into the mechanisms of the GCN2 pathway and its implications in various diseases, particularly cancer. The compound is derived from a series of small molecule inhibitors aimed at targeting the GCN2 kinase activity, which is integral to cellular adaptation during stress conditions .
GCN2iB acetate falls under the category of kinase inhibitors. It specifically targets the GCN2 kinase, which is involved in the phosphorylation of eIF2α, a key regulator of protein synthesis during stress responses. This classification highlights its role in biochemical pathways related to cellular stress and metabolism.
The synthesis of GCN2iB acetate involves multiple steps that typically include:
GCN2iB acetate's molecular structure can be characterized by its specific functional groups that confer its inhibitory properties. The compound features:
While specific structural data (e.g., X-ray crystallography) for GCN2iB acetate may not be publicly available, its structural analogs typically exhibit a scaffold conducive to binding within kinase domains .
GCN2iB acetate primarily acts through competitive inhibition of GCN2 kinase activity. This inhibition affects downstream signaling pathways, particularly those involving:
The compound's mechanism involves binding to the ATP-binding pocket of GCN2, preventing ATP from activating the kinase. This competitive inhibition can be quantitatively assessed using IC50 values derived from dose-response experiments .
The mechanism by which GCN2iB acetate exerts its effects involves several key steps:
Experimental data indicate that treatment with GCN2iB leads to significant changes in gene expression profiles associated with amino acid metabolism and transport .
GCN2iB acetate has potential applications in:
General Control Nonderepressible 2 (GCN2), encoded by the EIF2AK4 gene, is an evolutionarily conserved serine/threonine kinase that serves as a master regulator of cellular adaptation to nutrient deprivation. As one of four sensors in the Integrated Stress Response (ISR), GCN2 is uniquely activated by amino acid starvation, ultraviolet radiation, and ribosomal stalling. Its activation mechanism involves direct binding of uncharged tRNAs to its histidyl-tRNA synthetase-like (HisRS) domain, triggering dimerization, autophosphorylation (at Thr⁸⁹⁹/Thr⁹⁰⁴ in humans), and subsequent phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) at Ser⁵¹ [1] [5] [8]. This post-translational modification globally represses cap-dependent protein synthesis while paradoxically promoting the translation of select transcripts, including the transcription factor ATF4. Through ATF4-mediated gene expression, GCN2 orchestrates metabolic reprogramming that enhances amino acid uptake, autophagy induction, and redox homeostasis [2] [5].
Domain | Function | Activation Role |
---|---|---|
RWD | Protein interaction (binds GCN1-GCN20 complex) | Ribosomal tethering during stress |
Pseudokinase | Regulatory control | Autoinhibition release |
Kinase | Catalytic activity (phosphorylates eIF2α) | Stress signaling execution |
HisRS-like | Uncharged tRNA binding | Amino acid scarcity sensing |
C-terminal (CTD) | Dimerization and ribosome association | Structural coordination of activation |
GCN2’s dual role in cytoprotection and disease progression stems from its context-dependent activation:
Disease Context | GCN2 Activity | Consequence | Therapeutic Implication |
---|---|---|---|
Prostate Cancer | Hyperactive | SLC transporter overexpression, sustained proliferation | Inhibition slows tumor growth |
PVOD | Loss-of-function | Impaired vascular stress response | Activation may restore homeostasis |
Neurodegeneration | Chronic activation | ATF4-mediated apoptosis | Contextual inhibition beneficial |
Pharmacological targeting of GCN2 presents a double-edged sword:
GCN2iB acetate (C₂₀H₁₆ClF₂N₅O₅S, CAS 2183470-13-3) is a potent, cell-permeable ATP-competitive inhibitor exhibiting a unique type I ½ binding mode. It stabilizes GCN2 in a "DFG-in/αC-helix-out" conformation, distinct from classical type I or II inhibitors [5] [9]. At low concentrations (0.5–2 μM), it paradoxically enhances eIF2α phosphorylation and ATF4 expression in nutrient-stressed cells—a property exploited to rescue function in PVOD-derived GCN2 mutants [5]. Its acetate formulation improves solubility for in vivo applications, demonstrating efficacy in xenograft models of prostate cancer by disrupting amino acid homeostasis [3] [10].
Property | Detail |
---|---|
Molecular Weight | 511.89 g/mol |
Mechanism | ATP-competitive type I ½ inhibitor |
Paradoxical Effect | Activates GCN2 mutants at low doses (≤1 μM) |
Therapeutic Scope | Prostate cancer, leukemias, PVOD rescue |
Experimental Use | In vitro IC₅₀: ~0.5–2 μM; in vivo antitumor activity at 10–25 mg/kg |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7